molecular formula C6H4Cl2 B1664543 1,3-Dichlorobenzene CAS No. 541-73-1

1,3-Dichlorobenzene

Cat. No. B1664543
CAS RN: 541-73-1
M. Wt: 147 g/mol
InChI Key: ZPQOPVIELGIULI-UHFFFAOYSA-N
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Description

1,3-Dichlorobenzene, also known as meta-dichlorobenzene, is an aryl chloride and isomer of dichlorobenzene with the formula C6H4Cl2 . It is the least common of the three isomers of dichlorobenzene, and it is a colorless liquid that is insoluble in water .


Synthesis Analysis

1,3-Dichlorobenzene is produced as a minor byproduct of the chlorination of benzene, but can also be prepared in a directed manner by the Sandmeyer reaction of 3-chloroaniline . It can also be synthesized from benzene, employing the Sandmeyer reaction to convert an amino group to a chloro substituent .


Molecular Structure Analysis

The molecular structure of 1,3-Dichlorobenzene consists of a benzene ring with two chlorine atoms attached at the 1 and 3 positions .


Chemical Reactions Analysis

1,3-Dichlorobenzene is a commercially important intermediate compound which serves as a building block in the synthesis of many products that are important to both the pharmaceutical and agricultural industries .


Physical And Chemical Properties Analysis

1,3-Dichlorobenzene is a colorless volatile non-flammable liquid at room temperature . It has a molar mass of 147.00 g·mol−1, a density of 1.288 g/cm3, a melting point of −22 to −25 °C, and a boiling point of 172 to 173 °C .

Scientific Research Applications

Scientific Research Applications of 1,3-Dichlorobenzene

  • Spectroscopic Analysis and Molecular Geometry 1,3-Dichlorobenzene (1,3-DCB) has been a subject of study in spectroscopy. The FT-IR and FT-Raman vibrational spectra of 1,3-DCB were recorded, and a detailed vibrational spectral analysis was carried out. The study provided insights into the optimized molecular geometry, vibrational frequencies, atomic charges, dipole moment, rotational constants, and several thermodynamic parameters of 1,3-DCB. This research is pivotal for understanding the inductive effect of chlorine atoms in the benzene molecule (Mahadevan, Periandy, & Ramalingam, 2011).

  • Isomerisation Studies The isomerisation reaction of 1,4-dichlorobenzene to 1,3-dichlorobenzene was studied using highly acidic chloroaluminate melts. The study revealed that inorganic melts show higher reactivity and full recyclability in this isomerisation process. This research contributes to understanding the pathways for obtaining 1,3-dichlorobenzene, a technically desired compound (Messner et al., 2014).

  • Radiolysis Induced Degradation Studies The degradation of 1,3-Dichlorobenzene in various aqueous solutions was examined under gamma radiolysis. This study is significant for understanding the radiolytic product yields and the degradation process in different environments, which is essential for environmental and waste management applications (Albarrán & Mendoza, 2020).

Further Insights into the Environmental Impact and Applications of 1,3-Dichlorobenzene

  • Environmental Impact and Soil Interaction The influence of 1,3-dichlorobenzene on soil microbial and enzyme activities was investigated, highlighting its significant inhibitory effect on actinomycetes and bacterial populations at higher concentrations. This research indicates that 1,3-dichlorobenzene can significantly inhibit soil catalase and polyphenol oxidase activity, suggesting its potential adverse impact on soil health and ecosystem balance (Liang Hui, 2011).

  • Degradation and Isotope Analysis Carbon isotope fractionation during the anaerobic degradation of dichlorobenzene isomers, including 1,3-dichlorobenzene, was studied in methanogenic laboratory microcosms. This research offers insights into the degradation pathways and the distinct reaction pathways involved for different isomers, crucial for understanding the environmental fate of these contaminants (Liang et al., 2014).

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Safety And Hazards

1,3-Dichlorobenzene is combustible and its hazardous decomposition products are carbon monoxide, carbon dioxide, chlorine, and hydrogen chloride gas . It is toxic to aquatic life with long-lasting effects . Exposure to 1,3-Dichlorobenzene vapors may result in irritation of the eyes and respiratory tract .

properties

IUPAC Name

1,3-dichlorobenzene
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InChI

InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H
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InChI Key

ZPQOPVIELGIULI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)Cl
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Molecular Formula

C6H4Cl2
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DSSTOX Substance ID

DTXSID6022056
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Molecular Weight

147.00 g/mol
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Physical Description

M-dichlorobenzene is a colorless liquid. Sinks in water. (USCG, 1999), Colorless liquid; [Hawley], COLOURLESS LIQUID.
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Boiling Point

343 °F at 760 mmHg (NTP, 1992), 173 °C
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Flash Point

146 °F (NTP, 1992), 63 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether; very soluble in acetone, In water, 125 mg/L at 25 °C, Solubility in water: none
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Density

1.2884 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2884 at 20 °C/4 °C, Relative density (water = 1): 1.288
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Vapor Density

5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1
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Vapor Pressure

1 mmHg at 53.8 °F ; 5 mmHg at 102 °F; 40 mmHg at 180 °F (NTP, 1992), 2.15 [mmHg], 2.15 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.286
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Mechanism of Action

Study of the relationship between the formation of 2,4- and 3,5- dichlorophenyl methyl sulfones, metabolites of m-dichlorobenzene (m-DCB), and their inducing effect on hepatic microsomal drug-metabolizing enzymes in rats. When m-DCB was injected ip into bile duct cannulated rats, little or no methyl sulfones were detected in blood, liver, kidneys, adipose tissue, or bile. In the antibiotic pretreated rats dosed with m-DCB, metabolite concentrations in the blood and the three tissues markedly decreased. These findings suggest that the formation of methylsulfonyl metabolites from m-DCB depends largely upon the metabolism by intestinal microflora. The increasing effects of m-DCB administration on the activities of aminopyrine and aniline metabolizing enzymes and the contents of cytochromes p450 and b5 in hepatic microsomes were scarcely observed in the bile duct cannulated and antibiotic pretreated rats, in which the drug metabolism enzymes were able to be induced by phenobarbital treatment. On the other hand, in rats administered 2,4- or 3,5-dichlorophenyl methyl sulfone, hepatic distribution of each methyl sulfone was similar to that in intact rats, and the degree of increase of the above four parameters was nearly the same as that in the intact rats. These findings provide evidence that the induction of drug metabolizing enzymes by m-DCB is not due to the action of m-DCB but is due to its methylsulfonyl metabolites.
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Product Name

1,3-Dichlorobenzene

Color/Form

Colorless liquid

CAS RN

541-73-1; 25321-22-6(mixedisomers), 541-73-1, 63697-17-6
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Melting Point

-12.6 °F (NTP, 1992), -24.8 °C
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Synthesis routes and methods

Procedure details

In general, the flow rate (30 mls/min) of the carrier gas (N2) and the column temperature (130° C. isothermal for 30 mins) were optimized to provide baseline resolution for the simultaneous analyses of chlorobenzene, m-dichlorobenzene, p-dichlorobenzene, o-dichlorobenzene and trichlorobenzene.
Name
Quantity
0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichlorobenzene
Reactant of Route 2
1,3-Dichlorobenzene
Reactant of Route 3
1,3-Dichlorobenzene
Reactant of Route 4
1,3-Dichlorobenzene
Reactant of Route 5
1,3-Dichlorobenzene
Reactant of Route 6
1,3-Dichlorobenzene

Citations

For This Compound
8,180
Citations
JA De Bont, MJ Vorage, S Hartmans… - Applied and …, 1986 - Am Soc Microbiol
A gram-negative, peritrichously flagellated rod, tentatively identified as an Alcaligenes sp., was isolated from a mixture of soil and water samples by using 1,3-dichlorobenzene as the …
Number of citations: 191 journals.asm.org
B Xing, JJ Pignatello - Environmental science & technology, 1998 - ACS Publications
Previously, we showed that sorption of anthropogenic organic compounds in soils is competitive as a result of the heterogeneous sorption potential of soil organic matter (SOM). We …
Number of citations: 210 pubs.acs.org
C Holliger, G Schraa, AJ Stams… - Applied and …, 1992 - ncbi.nlm.nih.gov
Hexachlorobenzene (HCB), pentachlorobenzene (QCB), all three isomers of tetrachlorobenzene (TeCB), 1, 2, 3-trichlorobenzene (1, 2, 3-TCB), and 1, 2, 4-TCB were reductively …
Number of citations: 179 www.ncbi.nlm.nih.gov
E Wilhelm, A Inglese, JPE Grolier… - Berichte der …, 1978 - Wiley Online Library
A dynamic microcalorimeter of the Picker design has been used to measure enthalpies of mixing of nine binary mixtures composed of chlorobenzene, of o‐dichlorobenzene, and of m‐…
Number of citations: 37 onlinelibrary.wiley.com
JP Maier, O Marthaler - Chemical Physics, 1978 - Elsevier
Emission spectra of the radical cations of 1,3-dichlorobenzene, 1,4-dichlorobenzene-h 4 (and -d 4 ), and 1,3,5-trichlorobenzene, excited in the gas phase by controlled electron impact, …
Number of citations: 68 www.sciencedirect.com
Z Sun, B Yang, C Ding, Z Li, L Wang - Journal of hazardous materials, 2018 - Elsevier
In this study, the effect of rhamnolipid and Mg (II) on microbial growth and 1,3-dichlorobenzene removal was investigated in two identical lab-scale biotrickling filters (named BTF1 and …
Number of citations: 20 www.sciencedirect.com
X Dong, B Su, H Xing, Z Bao, Y Yang, Q Ren - The Journal of Supercritical …, 2011 - Elsevier
In order to get an insight into solute–cosolvent interactions and to predict the cosolvent effects on diffusions, several cosolvents and solutes with different size, hydrogen-bond donor (…
Number of citations: 32 www.sciencedirect.com
T Park, TR Rettich, R Battino, E Wilhelm - Materials chemistry and physics, 1987 - Elsevier
The binary gaseous diffusion coefficients D 12 for chlorobenzene, 1,2-dichlorobenzene, 1,3-dichlorobenzene, 1,1,1-trichloroethane, tetrachloroethene, 1,4-dioxane and …
Number of citations: 24 www.sciencedirect.com
PT McCauley, M Robinson, FB Daniel… - Drug and chemical …, 1995 - Taylor & Francis
Male and female Sprague-Dawley rats received 1,3-dichlorobenzene daily by corn oil gavage for 10 or 90 consecutive days. The 10-day study doses were 0, 37, 147, 368 and 735 mg/…
Number of citations: 5 www.tandfonline.com
AJ Pearson, JG Park, PY Zhu - The Journal of Organic Chemistry, 1992 - ACS Publications
Reactions of [cyclopentadienyl)(l, 3-dichlorobenzene) M]+ PF6'complexes (M= Fe, Ru) with phenoxide nu-cleophiles were found to proceed with excellent selectivity under mild …
Number of citations: 80 pubs.acs.org

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